molecular formula C15H10F3N3O2S B1223335 3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No. B1223335
M. Wt: 353.3 g/mol
InChI Key: AGNULNVDXZEHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a member of pyrrolidines.

Scientific Research Applications

Cobalt, Nickel, Copper, and Zinc Complexes Synthesis

  • Research Context : Mannich bases like 1-(phenyl(phenylamino)methyl)pyrrolidine-2,5-dione (SBA), closely related to 3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, were synthesized and used to form complexes with Co (II), Ni (II), Cu (II), and Zn (II). These complexes have potential applications in biological activities (D.Tamil Vendan, S. Rajeswari, S. Ilavenil, G. V. Prabhu, 2010).

Conversion to Maleimide

  • Research Context : The transformation of pyrrolidine-2,5-dione derivatives into maleimides was explored. This process is significant in organic synthesis, medicinal chemistry, and drug development. The study also delved into the thermodynamic and kinetic factors of this reaction using density functional theory (DFT) (Maocai Yan et al., 2018).

Synthesis in Melt

  • Research Context : Research on synthesizing N-Phenyl-3-(benzotriazol-1-yl)pyrrolidine-2,5-dione through melt condensation provides insights into the synthesis methods and properties of similar compounds (I. A. Farion et al., 2008).

Molecular and Crystal Structure Analysis

  • Research Context : Studies on the molecular and crystal structure of derivatives like 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, which have a structural resemblance, provide insights into the physical characteristics of these compounds (M. Ratajczak-Sitarz et al., 1990).

Trifluoromethylated Sulfonamide Phosphine Ligand

  • Research Context : A study explored the use of a trifluoromethylated sulfonamide phosphine ligand for Ag-catalyzed enantioselective cycloaddition reactions, involving compounds structurally related to pyrrolidine-2,5-dione (Yuanqi Wu et al., 2019).

Acylation and Synthesis of Derivatives

  • Research Context : Studies on the acylation of pyrrolidine-2,4-diones and the synthesis of derivatives like 3-acyltetramic acids provide insights into the chemical reactions and properties of pyrrolidine-2,5-dione derivatives (Raymond C. F. Jones et al., 1990).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies

  • Research Context : Spiro[pyrrolidin-2,3′-oxindoles], synthesized from pyrrolidine-2,5-diones, were screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This indicates the biomedical research potential of pyrrolidine-2,5-dione derivatives (S. Haddad et al., 2015).

properties

Product Name

3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Molecular Formula

C15H10F3N3O2S

Molecular Weight

353.3 g/mol

IUPAC Name

3-pyrimidin-2-ylsulfanyl-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H10F3N3O2S/c16-15(17,18)9-4-1-2-5-10(9)21-12(22)8-11(13(21)23)24-14-19-6-3-7-20-14/h1-7,11H,8H2

InChI Key

AGNULNVDXZEHSS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)SC3=NC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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